molecular formula C7H12O2 B102295 2,2-Dimethyl-4-pentenoic acid CAS No. 16386-93-9

2,2-Dimethyl-4-pentenoic acid

Cat. No. B102295
CAS RN: 16386-93-9
M. Wt: 128.17 g/mol
InChI Key: BGUAPYRHJPWVEM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-pentenoic acid (2,2-DMP) is a carboxylic acid with a molecular formula of C6H10O2. It is a structural isomer of 2-methylpentanoic acid and is used in a variety of scientific research applications. 2,2-DMP has a melting point of -21°C and a boiling point of 151°C. It is a colorless liquid with a faint odor and is soluble in water and ethanol.

Scientific Research Applications

Hepatic Protection and Reye's Syndrome Research

2,2-Dimethyl-4-pentenoic acid has been studied in the context of liver health. Research indicates its potential in mitigating hepatic damage in a model of Reye's Syndrome. A study found that 16,16-dimethyl PGE2, when combined with 4-pentenoic acid, significantly reduced liver damage, including fatty droplet accumulation and mitochondrial abnormalities in rats (Hidaka et al., 1991).

Industrial Applications

4-pentenoic acid is relevant in industrial chemistry, particularly in the synthesis of pesticides. Improved methods for producing 3,3-dimethyl-4-pentenoic acid methyl ester, an important intermediate for pyrethroids pesticides, have been developed, enhancing its industrial utility (Peng Chu-he, 2012).

Photochemical Research

In the field of photochemistry, studies have been conducted on the photoisomerization of α, β-unsaturated carboxylic acids like 4-methyl-2-(E)-pentenoic acid. This research contributes to the understanding of chemical reactions induced by light, which has broad implications in various scientific areas (Biot et al., 2010).

Electrochemical Synthesis

The electrochemical carboxylation method has been used to synthesize 3-methylene-4-pentenoic acid. This method highlights the role of this compound in the development of new chemical synthesis techniques (Senboku et al., 1998).

Metabolic and Biochemical Studies

Several studies have focused on the metabolic and biochemical impacts of 4-pentenoic acid. These studies provide insights into how this compound affects various metabolic pathways, particularly in the context of gluconeogenesis and energy metabolism in the liver (Williamson et al., 1970).

Study of Tautomeric Equilibria

Research on (Z)- and (E)-4,4-Dimethyl-5-oxo-2-pentenoic acids has contributed to the understanding of tautomeric equilibria in organic chemistry. These studies are vital for grasping the dynamic nature of chemical compounds (Ito & Miyajima, 1986).

Reye's Syndrome Model Research

4-pentenoic acid has been used to induce a state resembling Reye's Syndrome in rats, aiding in the study of this disease's pathology and potential treatments (Glasgow & Chase, 1975).

Safety and Hazards

2,2-Dimethyl-4-pentenoic acid is considered hazardous. It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organ is the respiratory system . It is recommended to use personal protective equipment, avoid breathing vapors, mist, or gas, and ensure adequate ventilation when handling this chemical .

Mechanism of Action

Target of Action

This compound is a methyl-branched fatty acid , and as such, it may interact with various enzymes and receptors involved in fatty acid metabolism.

Mode of Action

As a fatty acid, it may be involved in various biochemical reactions, including esterification . Esterification is a common reaction in lipid metabolism, where a carboxylic acid (like 2,2-Dimethyl-4-pentenoic acid) reacts with an alcohol to form an ester. This process could potentially alter the function or localization of target proteins.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under room temperature and is incompatible with strong oxidizing agents . Additionally, its vapors can accumulate to form explosive concentrations, and adequate ventilation is necessary when handling this compound .

properties

IUPAC Name

2,2-dimethylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4H,1,5H2,2-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUAPYRHJPWVEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167667
Record name 4-Pentenoic acid, 2,2-dimethyl-
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16386-93-9
Record name 2,2-Dimethyl-4-pentenoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-4-pentenoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pentenoic acid, 2,2-dimethyl-
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URL https://comptox.epa.gov/dashboard/DTXSID00167667
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Record name 2,2-Dimethyl-4-pentenoic Acid
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Record name 2,2-DIMETHYL-4-PENTENOIC ACID
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Synthesis routes and methods

Procedure details

A 100-ml four-necked flask equipped with a Dimroth reflux condenser, stirrer and thermometer was purged with nitrogen. The flask was charged with 17.7 g (0.0768 mol) of ethoxydimethylsilyl 2,2-dimethyl-4-pentenoate and 14.2 g (0.307 mol) of ethanol. The contents were stirred at room temperature for one hour, then at 60-65° C. for 5 hours. The reaction mixture was vacuum distilled, collecting 9.2 g of a colorless clear fraction having a boiling point of 78-79° C./0.6 kPa. On NMR and GC/MS analysis, the liquid was identified to be the target compound, 2,2-dimethyl-4-pentenoic acid. The yield was 93.4%. 1H-NMR (CDCl3, 300 MHz): δ (ppm) 11.9 (1H, br), 5.84-5.70 (1H, m), 5.11-5.08 (1H, m), 5.07-5.04 (1H, m), 2.30 (2H, dt, J=7.3 Hz, 1.1 Hz), 1.19 (6H, s) 13C-NMR (CDCl3, 75.6 MHz): δ (ppm) 184.6, 133.9, 118.2, 44.4, 42.2, 24.5 MS (EI): m/z 128 (M+), 113, 83, 55, 41
Name
ethoxydimethylsilyl 2,2-dimethyl-4-pentenoate
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,2-Dimethyl-4-pentenoic acid synthesized?

A1: this compound can be synthesized by treating tetramethyl-1,3-cyclobutanedione with two equivalents of allyl oxide anion at a high temperature (140 °C). []

Q2: Can this compound be used to create cyclic structures?

A2: Yes, this compound can be converted to its acid chloride, which can then undergo cyclization reactions in the presence of a Lewis acid catalyst like aluminum chloride. [] This method allows for the synthesis of more complex cyclic molecules using this compound as a starting material.

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